

A Technical Guide to Chenodeoxycholic Acid-d9

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Compound of Interest

Compound Name: *Chenodeoxycholic Acid-d9*

Cat. No.: *B12429722*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **chenodeoxycholic acid-d9** (CDCA-d9), a deuterated isotopologue of the primary bile acid chenodeoxycholic acid (CDCA). This guide is intended for researchers, scientists, and professionals in drug development who are utilizing stable isotope-labeled compounds in metabolic research, particularly in studies involving the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).

Core Compound Data

Chenodeoxycholic acid-d9 is a valuable tool in mass spectrometry-based applications for its use as an internal standard, enabling precise quantification of its unlabeled counterpart in complex biological matrices. Its increased mass allows for clear differentiation from endogenous CDCA.

Property	Value	Reference
CAS Number	2483831-97-4	[1][2][3][4]
Molecular Formula	C ₂₄ H ₃₁ D ₉ O ₄	[1]
Molecular Weight	401.63 g/mol	[1]
Purity	≥98%	[1]
Isotopic Purity	≥98 Atom % D	
Appearance	White to off-white solid	[5]
Solubility	Soluble in methanol, ethanol, and acetic acid; insoluble in water.[5][6]	
Storage	Store at -20°C	

Synthesis of Deuterated Bile Acids

The synthesis of deuterated bile acids like **chenodeoxycholic acid-d9** typically involves multi-step chemical reactions. While a specific, detailed protocol for the d9 variant is not readily available in public literature, the general approach often starts from a readily available bile acid precursor, such as cholic acid.[7] Key steps can include:

- Esterification: Protection of the carboxylic acid group as a methyl or ethyl ester.
- Selective Protection of Hydroxyl Groups: Acetylation of the 3α and 7α hydroxyl groups.
- Oxidation: Conversion of the 12α-hydroxyl group to a ketone.
- Deuterium Labeling: Introduction of deuterium atoms at specific positions, often through reduction reactions using deuterated reagents.
- Deprotection: Removal of the protecting groups to yield the final deuterated bile acid.

A patented method for the synthesis of unlabeled chenodeoxycholic acid from cholic acid involves preparation of a cholate ester, diacetylation of the 3α and 7α hydroxyls, oxidation of

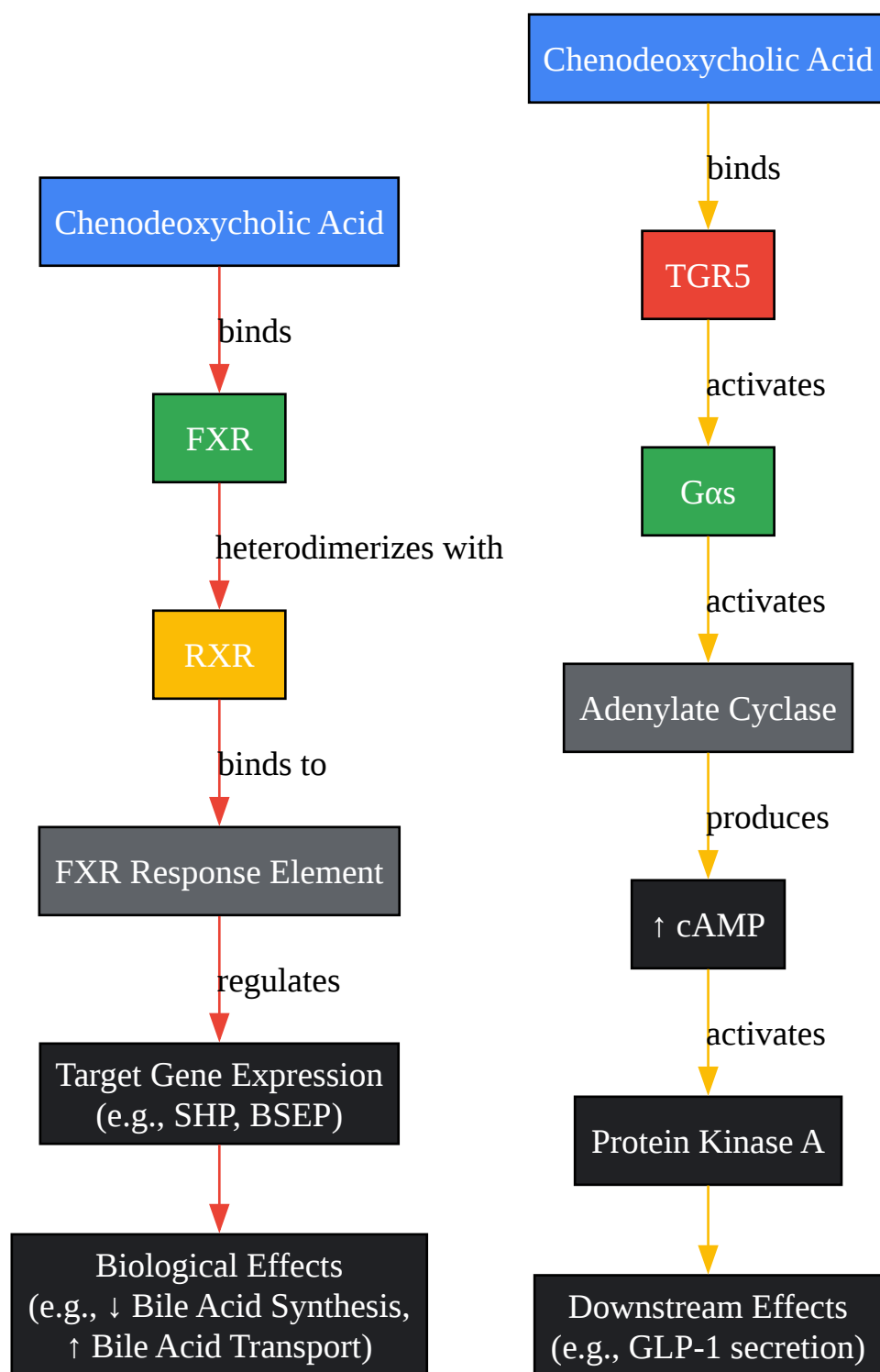
the 12 α -hydroxyl to a 12-oxo group, and subsequent reduction and hydrolysis.[8] The introduction of deuterium would likely occur during the reduction step.

Experimental Applications and Protocols

Chenodeoxycholic acid-d9 is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of endogenous chenodeoxycholic acid and other bile acids in biological samples.[9] This is crucial for metabolic studies, clinical diagnostics, and drug development research.

Metabolic Tracer Studies

Deuterated bile acids are employed as tracers to study bile acid metabolism, transport, and pool size in vivo.[10][11] An experimental workflow for such a study would typically involve:



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